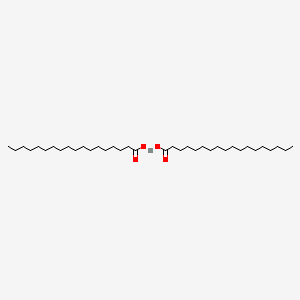
Tin(II) stearate
Übersicht
Beschreibung
Tin distearate, also known as stannous stearate, is a metal-organic compound with the chemical formula C₃₆H₇₀O₄Sn. It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically stearic acid. Tin distearate appears as a white, odorless, and waxy substance that is insoluble in water but soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tin distearate can be synthesized through the reaction of tin(II) chloride with sodium stearate in an aqueous medium. The reaction typically involves heating the mixture to facilitate the formation of tin distearate and sodium chloride as a byproduct. The reaction can be represented as follows:
SnCl2+2C17H35COONa→Sn(C17H35COO)2+2NaCl
Industrial Production Methods
Industrial production of tin distearate often involves the use of high-purity tin and stearic acid. The process may include steps such as zone refining of tin to achieve high purity, followed by the reaction with stearic acid under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
Tin distearate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tin(II) hydroxide and stearic acid.
Oxidation: Can be oxidized to form tin(IV) compounds.
Substitution: Reacts with strong acids or bases to form corresponding tin salts.
Common Reagents and Conditions
Sodium hydroxide: Used in hydrolysis reactions.
Hydrochloric acid: Used in substitution reactions to form tin(II) chloride.
Oxygen: Involved in oxidation reactions.
Major Products Formed
Tin(II) hydroxide: Formed during hydrolysis.
Tin(II) chloride: Formed during substitution with hydrochloric acid.
Tin(IV) compounds: Formed during oxidation
Wissenschaftliche Forschungsanwendungen
Tin distearate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).
Biology: Employed in the synthesis of biocompatible materials and as a component in certain pharmaceutical formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used as a lubricant, release agent, and thickener in various industrial processes .
Wirkmechanismus
The mechanism of action of tin distearate involves its interaction with fatty acids and metal cations. As a metallic soap, it forms a complex with fatty acids, which can alter the physical and chemical properties of the resulting material. This interaction is often utilized in applications such as lubrication and stabilization of polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc stearate: Another metallic soap used as a lubricant and release agent.
Calcium stearate: Used as a stabilizer in plastics and as a waterproofing agent.
Magnesium stearate: Commonly used as a flow agent in pharmaceutical tablets.
Uniqueness of Tin Distearate
Tin distearate is unique due to its specific interactions with fatty acids and its ability to form stable complexes. Its use as a catalyst and stabilizer in polymerization reactions sets it apart from other metallic soaps, making it particularly valuable in industrial applications .
Eigenschaften
IUPAC Name |
octadecanoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCFYXLDTSNTGP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220222 | |
| Record name | Tin distearate, pure | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-59-8 | |
| Record name | Tin distearate, pure | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin distearate, pure | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1,4-Dithiaspiro[4.5]decan-8-ol](/img/structure/B1596632.png)


